N'-[(E)-(3-bromophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(3-bromophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a bromophenyl group and a diphenyl group, making it a highly substituted and structurally intricate molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the progress of the reaction is monitored by thin-layer chromatography. Once the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(3-bromophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. In biological systems, it may interfere with cellular processes by binding to DNA or proteins, thereby exerting its antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to form stable complexes with metal ions is a key aspect of its mechanism of action .
Comparison with Similar Compounds
N’-[(E)-(3-bromophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(4-bromophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide
These compounds share a similar core structure but differ in the substitution pattern on the phenyl ringFor example, the methoxy-substituted derivative may exhibit different solubility and binding properties compared to the parent compound .
Properties
Molecular Formula |
C22H16BrN5O |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C22H16BrN5O/c23-18-11-7-8-16(14-18)15-24-26-22(29)20-25-21(17-9-3-1-4-10-17)28(27-20)19-12-5-2-6-13-19/h1-15H,(H,26,29)/b24-15+ |
InChI Key |
VZCHJPACYLHYCA-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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